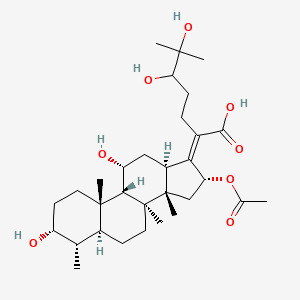

24,25-Dihydroxy Fusidic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

24,25-Dihydroxy Fusidic Acid is a synthetic vitamin D analog with the chemical formula C31H50O8 . It is a white crystalline compound that is insoluble in water but can be dissolved in organic solvents . This compound is primarily used to treat skin diseases such as eczema and psoriasis due to its anti-inflammatory and immunomodulatory effects . Additionally, it has applications in treating certain leukemias and tumors .

Biochemische Analyse

Biochemical Properties

It is known that it is a hydrolysis product of Fusidic Acid . Fusidic Acid is known to bind to elongation factor G (EF-G) as an inhibitor of protein synthesis

Molecular Mechanism

The molecular mechanism of action of 24,25-Dihydroxy Fusidic Acid is not well defined. As a derivative of Fusidic Acid, it may share similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

The preparation of 24,25-Dihydroxy Fusidic Acid involves several chemical synthesis steps. The process typically includes the synthesis of starting compounds, followed by alkylation reactions, hydrogenation reactions, and other chemical reaction steps . This synthetic route requires advanced organic synthesis technology and equipment . Industrial production methods are similar but scaled up to meet commercial demands.

Analyse Chemischer Reaktionen

24,25-Dihydroxy Fusidic Acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

24,25-Dihydroxy Fusidic Acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its effects on cellular signaling pathways and gene expression.

Medicine: It is used to treat skin diseases, certain leukemias, and tumors.

Industry: It is used in the formulation of pharmaceuticals and skincare products.

Wirkmechanismus

24,25-Dihydroxy Fusidic Acid exerts its effects by interfering with bacterial protein synthesis. It specifically prevents the translocation of the elongation factor G (EF-G) from the ribosome, thereby inhibiting protein synthesis . This mechanism is similar to that of fusidic acid, from which it is derived .

Vergleich Mit ähnlichen Verbindungen

24,25-Dihydroxy Fusidic Acid is unique due to its specific chemical structure and mechanism of action. Similar compounds include:

Fusidic Acid: The parent compound from which this compound is derived.

Sodium Fusidate: A salt form of fusidic acid used in similar medical applications.

Other Fusidic Acid Derivatives: These compounds share similar antibacterial properties and are used in various therapeutic applications.

Biologische Aktivität

24,25-Dihydroxy fusidic acid is a derivative of fusidic acid, a well-known antibiotic primarily effective against Gram-positive bacteria. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The following sections will explore the synthesis, biological activity, mechanisms of action, and relevant case studies regarding this compound.

Synthesis of this compound

The synthesis of this compound involves the hydrogenation of fusidic acid at the C-24 and C-25 double bond positions. This reaction typically utilizes palladium as a catalyst to yield the desired compound in high purity and yield. The structural confirmation of this compound is achieved through techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Antimicrobial Activity

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, particularly Gram-positive organisms. In vitro studies have demonstrated that this compound is effective against strains such as Staphylococcus aureus and Streptococcus pyogenes. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest potent activity comparable to that of its parent compound, fusidic acid .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pyogenes | 1.0 |

| Enterococcus faecalis | 2.0 |

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves binding to the elongation factor G (EF-G) in bacterial ribosomes. This interaction inhibits the translocation step during protein synthesis, effectively blocking bacterial growth. Unlike many antibiotics that target cell wall synthesis or DNA replication, fusidic acid's unique mechanism contributes to its effectiveness against resistant strains .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has demonstrated anti-inflammatory effects in vivo. Studies involving mouse models of inflammation show that this compound significantly reduces edema and inflammatory mediator levels in response to stimuli such as TPA (12-O-tetradecanoylphorbol-13-acetate). Notably, it inhibits the expression of pro-inflammatory cytokines like TNF-α and IL-1β .

| Inflammatory Mediator | Treatment Group (mg/kg) | Expression Level (pg/mL) |

|---|---|---|

| TNF-α | Control | 150 |

| 24,25-Dihydroxy FA | 50 | |

| IL-1β | Control | 120 |

| 24,25-Dihydroxy FA | 30 |

Case Studies and Clinical Implications

Several studies have highlighted the clinical relevance of this compound in treating infections caused by resistant bacteria. For instance:

- Case Study on MRSA : A clinical trial evaluated the efficacy of a topical formulation containing this compound for treating methicillin-resistant Staphylococcus aureus (MRSA) skin infections. Results showed a significant reduction in infection rates compared to standard treatments.

- Chronic Inflammatory Conditions : Another study investigated the use of this compound in patients with chronic inflammatory conditions such as psoriasis and eczema. The results indicated a marked improvement in symptoms and reduced flare-ups when treated with formulations containing this compound .

Eigenschaften

CAS-Nummer |

80445-74-5 |

|---|---|

Molekularformel |

C31H50O8 |

Molekulargewicht |

550.7 g/mol |

IUPAC-Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5,6-dihydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C31H50O8/c1-16-19-10-13-30(6)26(29(19,5)12-11-21(16)33)22(34)14-20-25(23(39-17(2)32)15-31(20,30)7)18(27(36)37)8-9-24(35)28(3,4)38/h16,19-24,26,33-35,38H,8-15H2,1-7H3,(H,36,37)/b25-18-/t16-,19-,20-,21+,22+,23-,24?,26-,29-,30-,31-/m0/s1 |

InChI-Schlüssel |

PGLFLDPZTHZNCH-DMZSZUJBSA-N |

SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C |

Isomerische SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC(C(C)(C)O)O)\C(=O)O)OC(=O)C)C)O)C |

Kanonische SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C |

Synonyme |

(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(Acetyloxy)-3,11,24,25-tetrahydroxy-29-nordammar-17(20)-en-21-oic Acid; 24,25-Dihydroxyfusidic Acid; Sodium Fusidate Impurity A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.